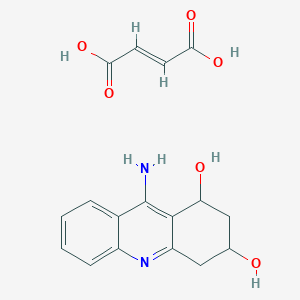
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid typically involves multiple steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Reduction: The acridine core is then subjected to reduction reactions to form the tetrahydroacridine structure. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Formation of the (Z)-2-butenedioate Salt: The final step involves the reaction of the tetrahydro-9-amino-1,3-acridinediol with (Z)-2-butenedioic acid to form the salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can lead to the formation of fully saturated acridine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted acridine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Fully saturated acridine derivatives.
Substitution Products: Substituted acridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Pharmacology: The compound is investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Biochemistry: It is used as a probe to study the interactions between small molecules and nucleic acids.
Industrial Applications: The compound’s derivatives are explored for use in dye synthesis and as intermediates in organic synthesis.
Wirkmechanismus
The mechanism of action of 9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid involves:
DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal function of the DNA.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Pathways Involved: The disruption of DNA function leads to the activation of apoptotic pathways, resulting in cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Amsacrine: An antitumor agent that also intercalates into DNA and inhibits topoisomerase enzymes.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid is unique due to its specific structural features, such as the tetrahydroacridine core and the presence of the (Z)-2-butenedioate moiety. These features contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
144526-55-6 |
|---|---|
Molekularformel |
C13H14N2O2.C4H4O4 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H14N2O2.C4H4O4/c14-13-8-3-1-2-4-9(8)15-10-5-7(16)6-11(17)12(10)13;5-3(6)1-2-4(7)8/h1-4,7,11,16-17H,5-6H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
WAZZBFXYBGSMNZ-WLHGVMLRSA-N |
SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O |
Synonyme |
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















